molecular formula C6H3Cl2N3 B019425 4,6-dichloro-1H-imidazo[4,5-c]pyridine CAS No. 2589-12-0

4,6-dichloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B019425
CAS No.: 2589-12-0
M. Wt: 188.01 g/mol
InChI Key: FDXNZTUWNBRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings fused together. This compound is known for its significant chemical and biological properties, making it a subject of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, followed by chlorination to introduce the chlorine atoms at the 4 and 6 positions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Properties

IUPAC Name

4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNZTUWNBRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418419
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-12-0
Record name 2589-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
4,6-dichloro-1H-imidazo[4,5-c]pyridine
Customer
Q & A

Q1: What makes 4,6-dichloro-1H-imidazo[4,5-c]pyridine a useful starting material for synthesizing modified nucleosides?

A1: this compound, also known as 2,6-dichloro-3-deaza-9H-purine, serves as a versatile building block in nucleoside synthesis due to its structure. The presence of two chlorine atoms allows for further modifications, enabling the creation of a diverse range of nucleoside analogs. The research by Seela et al. [] highlights its utility in an acid-catalyzed fusion reaction with a protected 3-deoxy-β-D-ribofuranose sugar. This reaction selectively yields N1-glycosylated products, specifically the β-D and α-D anomers of the nucleoside, along with an interesting α-D-anomer of a 3′-deoxyarabinonucleoside, formed via epimerization. This selectivity and the potential for further modification make this compound a valuable tool in nucleoside chemistry.

Q2: Can you explain the significance of the observed regioselectivity in the reaction with the sugar moiety?

A2: The acid-catalyzed fusion reaction of this compound with the protected sugar exhibits regioselectivity, favoring N1-glycosylation exclusively []. This selectivity is significant because it allows for the controlled synthesis of specific nucleoside isomers. The absence of N3-glycosylated products simplifies the reaction outcome and facilitates the isolation and characterization of the desired N1-glycosylated nucleosides. This control over regioselectivity is crucial for developing potential therapeutic agents, as different isomers can exhibit varying biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.